Preserved Antimalarial Activity Against Atovaquone-Resistant P. falciparum Cytochrome B Mutants
CK-2-68 retains full or slightly enhanced antimalarial potency against P. falciparum clones harboring the PfCytB Y268S mutation, which confers high-level resistance to atovaquone in clinical treatment failures. In selection experiments, all atovaquone-selected mutants demonstrated little change or a slight increase in sensitivity to CK-2-68, whereas atovaquone sensitivity was profoundly reduced [1]. Molecular docking reveals that atovaquone's hydroxynaphthoquinone ring forms strong van der Waals interactions with Y268 that are lost upon mutation, while the quinolone scaffold of CK-2-68 does not rely on this contact [1].
| Evidence Dimension | Change in antimalarial sensitivity of PfCytB Y268S mutant relative to wild-type |
|---|---|
| Target Compound Data | CK-2-68: little change or slight increase in sensitivity (no loss of potency) |
| Comparator Or Baseline | Atovaquone: high-level resistance conferred by Y268S (clinical treatment failure-associated mutation) |
| Quantified Difference | Qualitative: atovaquone-resistance mutation does not confer cross-resistance to CK-2-68; CK-2-68 sensitivity preserved or slightly enhanced |
| Conditions | P. falciparum clones Dd2 and 106/1 under in vitro drug pressure; PfCytB Y268S, M133I, K272R mutants |
Why This Matters
For procurement decisions in antimalarial drug discovery, CK-2-68 is preferred over atovaquone for programs targeting drug-resistant malaria because it retains full activity against atovaquone-resistant clinical mutants.
- [1] Lane, K. D., Mu, J., Lu, J., Windler, J. A., Liu, J., Sun, X., Wellems, T. E., & Jiang, H. (2018). Selection of Plasmodium falciparum cytochrome B mutants by putative PfNDH2 inhibitors. Proceedings of the National Academy of Sciences, 115(24), 6285–6290. View Source
